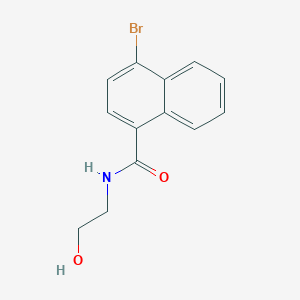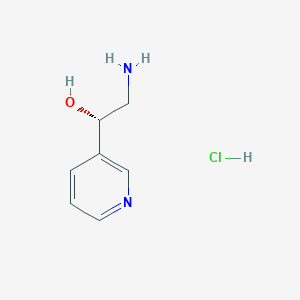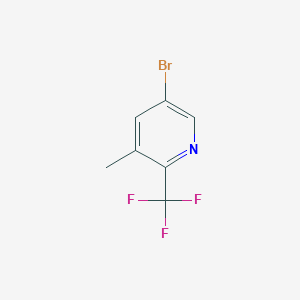![molecular formula C12H19NO3 B1374859 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane CAS No. 637301-19-0](/img/structure/B1374859.png)
3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
Overview
Description
3-Boc-8-oxo-3-azabicyclo[3.2.1]octane: is a bicyclic compound that features prominently in the synthesis of various tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound of significant interest in both academic and industrial research .
Mechanism of Action
Target of Action
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, also known as TBTA, is a bicyclic compound that contains a nitrogen atom and an oxygen atom . It is known to bind with nicotinic acetylcholine receptors , which play a crucial role in transmitting signals in the nervous system.
Mode of Action
Its interaction with nicotinic acetylcholine receptors suggests that it may influence the transmission of signals in the nervous system
Biochemical Pathways
Given its interaction with nicotinic acetylcholine receptors, it is plausible that it may influence pathways related to neurotransmission
Result of Action
Its interaction with nicotinic acetylcholine receptors suggests potential effects on signal transmission in the nervous system . More research is needed to fully understand the implications of these interactions.
Action Environment
The action, efficacy, and stability of TBTA can be influenced by various environmental factors. For instance, it is soluble in organic solvents , suggesting that its action may be influenced by the lipid composition of cellular membranes. Additionally, storage conditions such as temperature and light exposure can affect its stability .
Biochemical Analysis
Biochemical Properties
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropane alkaloids, which are known for their wide array of biological activities . The compound’s interactions with these biomolecules are primarily through binding interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with 5-HT3 receptors, which play a crucial role in neurotransmission and can impact various physiological processes . These interactions can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
At the molecular level, Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) for several months . Its activity may diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission through 5-HT3 receptor interactions . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and other physiological disturbances. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is essential for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The compound’s localization is essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly tropane alkaloids, which have a wide range of applications.
Biology and Medicine: In biology and medicine, derivatives of this compound are studied for their potential therapeutic effects, including their use as pharmaceuticals for treating various conditions.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of other valuable compounds .
Comparison with Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness: What sets tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of certain tropane alkaloids and other biologically active molecules .
Properties
IUPAC Name |
tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORCNALJSKPJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722417 | |
| Record name | tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637301-19-0 | |
| Record name | tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)







![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)


![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)
